molecular formula C2H7Cl2N B049229 2-Chloroethylamine hydrochloride CAS No. 870-24-6

2-Chloroethylamine hydrochloride

Cat. No. B049229
CAS RN: 870-24-6
M. Wt: 115.99 g/mol
InChI Key: ONRREFWJTRBDRA-UHFFFAOYSA-N
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Description

2-Chloroethylamine hydrochloride, also known as 2-Aminoethyl chloride hydrochloride, is a chemical compound with the linear formula ClCH2CH2NH2 · HCl . It is a white to light beige crystalline powder and is used as an intermediate in active pharmaceutical ingredients and dyes . It is also used in organic synthesis .


Synthesis Analysis

The synthesis of 2-chloroethylamine hydrochloride involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reaction . The method has the advantages of easily available raw materials, quick reaction, high product yield, and high product purity .


Molecular Structure Analysis

The molecular structure of 2-Chloroethylamine hydrochloride is represented by the linear formula ClCH2CH2NH2 · HCl . Its molecular weight is 115.99 .


Chemical Reactions Analysis

2-Chloroethylamine hydrochloride can react with hydroxypropyl starch (HPS) to form aminoethyl hydroxypropyl starch (AEHPS), which can react with collagen peptide (COP) by using microbial transglutaminase (MTGase) as a biocatalyst to synthesize aminoethyl hydroxypropyl starch collagen peptide (AEHPS-COP) .


Physical And Chemical Properties Analysis

2-Chloroethylamine hydrochloride is a white to light beige crystalline powder . It is soluble in water and stable at room temperature in closed containers under normal storage and handling conditions .

Scientific Research Applications

Derivatizing Agent for Amino Acids and Peptides

2-Chloroethylamine hydrochloride: is widely used as a derivatizing agent for amino acids and peptides. This application is crucial in the field of biochemistry where it facilitates the analysis of these biomolecules. By attaching to amino groups, it allows for better separation and identification through techniques like chromatography .

Intermediate in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity with various organic molecules makes it a valuable building block in the creation of a diverse range of medicinal compounds .

Component in Dye Manufacturing

In the dye industry, 2-Chloroethylamine hydrochloride is employed in the synthesis of complex dyes. Its role is pivotal in forming the molecular structures that define the chromophoric properties of dyes, which are responsible for their coloration .

Organic Synthesis

As a reagent in organic synthesis, 2-Chloroethylamine hydrochloride is involved in numerous chemical reactions. It is particularly useful in nucleophilic substitution reactions where it can introduce an aminoethyl group into a variety of substrates .

Nucleotide Research

In the study of nucleotides, the building blocks of DNA and RNA, 2-Chloroethylamine hydrochloride is used to modify nucleotide structures. This modification can help in understanding the interaction and functions of nucleotides in genetic material .

Cancer Research

2-Chloroethylamine hydrochloride: is also significant in cancer research. It is structurally similar to nitrogen mustards, which are used in chemotherapy. Studying its behavior and effects on cells can lead to the development of new anticancer drugs .

Mechanism of Action

Target of Action

It’s known that the compound can react with various substances, indicating a broad range of potential targets . For instance, it can react with hydroxypropyl starch (HPS) to form aminoethyl hydroxypropyl starch (AEHPS) . The active chlorine atom in the compound can react with alcohols to form ethers, and it can also react with sodium alcoholates, sodium phenolates, sodium mercaptides, and sulfites . The active primary amino group can react with carboxylic acids, esters, and anhydrides to form the corresponding amides .

Mode of Action

The mode of action of 2-Chloroethylamine hydrochloride involves its reactivity with various substances. The active chlorine atom in the compound can undergo hydrolysis to form an alcohol, which can then condense with another alcohol to form an ether . The compound can also react with sodium alcoholates, sodium phenolates, sodium mercaptides, and sulfites . The active primary amino group in the compound can react with carboxylic acids, esters, and anhydrides to form the corresponding amides . These reactions can lead to various changes in the target molecules.

Biochemical Pathways

For instance, its ability to form amides suggests that it could potentially interfere with protein synthesis or other processes involving carboxylic acids, esters, and anhydrides .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

For instance, its ability to form amides could potentially alter the structure and function of proteins .

Safety and Hazards

2-Chloroethylamine hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRREFWJTRBDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878686
Record name 2-Chloroethylamine hydrochloride
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Molecular Weight

115.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethylamine hydrochloride

CAS RN

870-24-6
Record name 2-Chloroethylamine hydrochloride
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Record name 2-Chloroethylamine hydrochloride
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Record name Ethanamine, 2-chloro-, hydrochloride (1:1)
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Record name 2-Chloroethylamine hydrochloride
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Record name 2-chloroethylammonium chloride
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Record name 2-CHLOROETHYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-chloroethylamine hydrochloride?

A1: The molecular formula of 2-chloroethylamine hydrochloride is C2H7Cl2N, and its molecular weight is 129.99 g/mol.

Q2: What is a common method for synthesizing 2-chloroethylamine hydrochloride?

A2: A widely used method involves reacting ethanolamine with thionyl chloride (SOCl2) using chloroform as a solvent. Optimization studies revealed a 1:1.04 molar ratio of ethanolamine to thionyl chloride, a reaction temperature of 71°C, and a 24-hour reaction time resulted in a 98% yield with 99.9% purity. []

Q3: Can 2-chloroethylamine hydrochloride be used to synthesize isotopically labeled compounds?

A3: Yes, 2-chloroethylamine hydrochloride serves as a crucial building block for synthesizing isotopically enriched compounds. Researchers have successfully used it to synthesize deuterium-labeled 2-dechloroethylcyclophosphamides and 2- and 3-dechloroethylifosfamides. [] It was also employed in the synthesis of [11C]SarCNU, a potential chemotherapeutic agent. []

Q4: How are nitrogen-doped graphene materials synthesized using 2-chloroethylamine hydrochloride?

A4: Nitrogen-doped graphene materials, with potential for hydrogen storage, can be synthesized hydrothermally. This process involves using 2-chloroethylamine hydrochloride as the nitrogen precursor in the presence of graphene oxide. []

Q5: What is the role of 2-chloroethylamine hydrochloride in synthesizing hyperbranched polyethyleneimine (PEI) functionalized polymers?

A5: 2-Chloroethylamine hydrochloride is critical in introducing ethyleneimine (EI) groups into polymers like poly(allylamine). This in-situ ethylamination creates allylic and chain-pendant hyperbranched PEI structures, impacting the polymer's chelating properties. [] This approach resembles the ethoxylation process used to introduce hydrophilic ethylene oxide groups in surfactant synthesis. []

Q6: Can 2-chloroethylamine hydrochloride be used to modify polystyrene resins?

A6: Yes, 2-chloroethylamine hydrochloride is instrumental in grafting poly(vinyl pyrrolidone) onto crosslinked polystyrene beads. The process involves chlorosulfonation of the polystyrene beads, followed by sulfamidation with 2-chloroethylamine hydrochloride, creating reactive sites for the grafting reaction. [] This modification enhances the resin's dye sorption capacity, useful for removing dyes from water. []

Q7: How does the introduction of ethyleneimine groups using 2-chloroethylamine hydrochloride influence the properties of polymers?

A7: The incorporation of ethyleneimine groups significantly alters the polymer's properties. For instance, in ABA-type dumbbell-like water-soluble copolymers, the number of EI groups impacts surface tension, pyrene solubilization, and chelating properties towards copper ions in aqueous solutions. []

Q8: What is the role of 2-chloroethylamine hydrochloride in synthesizing heterocyclic compounds?

A8: 2-Chloroethylamine hydrochloride is a crucial reagent in synthesizing various heterocycles. For instance, it reacts with 2-((ethyl or arylamino)(mercapto)methylene)malononitrile potassium salts to yield functionalized tetrahydro-1,4-thiazepines. [] Similarly, it reacts with ethyl-2-cyano-3,3-dimercaptoacrylate dipotassium salt to produce a novel tetrahydro-1,4-thiazepine derivative. []

Q9: Can 2-chloroethylamine hydrochloride be used in the synthesis of oxazolines?

A9: Yes, 2-chloroethylamine hydrochloride reacts with substituted isatoic anhydrides in the presence of triethylamine to produce 2-(2′-aminoaryl)oxazolines under mild basic conditions. This one-pot procedure offers a practical alternative to traditional methods involving ethanolamine and high-boiling solvents. []

Q10: How does 2-chloroethylamine hydrochloride participate in the synthesis of N-functionalized perfluoroalkanesulfonamides?

A10: 2-Chloroethylamine hydrochloride reacts with perfluoroalkanesulfonyl fluoride, yielding N-(2-chloroethyl)perfluoroalkanesulfonamides. These intermediates undergo further transformations to generate bis-sulfonamide derivatives with diverse functionalities. []

Q11: What are the safety considerations when handling 2-chloroethylamine hydrochloride?

A11: 2-Chloroethylamine hydrochloride is a potentially hazardous substance, and appropriate safety measures are crucial during handling. It's essential to consult the Safety Data Sheet (SDS) and follow recommended precautions, including using personal protective equipment and working in well-ventilated areas.

Q12: Has 2-chloroethylamine hydrochloride been investigated for its biological activity?

A12: While 2-chloroethylamine hydrochloride itself is not typically investigated for its direct biological activity, it is a vital building block in synthesizing compounds with potential pharmacological applications. For instance, N-naphthylmethyl-2-haloethylamine derivatives, synthesized using 2-chloroethylamine hydrochloride as a precursor, have shown antihistamine and anti-adrenaline properties. []

Q13: What is the role of the ethyleneiminium ion in the activity of 2-haloalkylamine compounds?

A13: Research suggests that the ethyleneiminium ion, formed from 2-haloalkylamine compounds like those derived from 2-chloroethylamine hydrochloride, plays a crucial role in their antagonistic effects against adrenaline, noradrenaline, histamine, and 5-hydroxytryptamine. []

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